(3Z)-3-(methoxyimino)-N-[1-methyl-5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]propanamide
Description
The compound "(3Z)-3-(methoxyimino)-N-[1-methyl-5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]propanamide" is a synthetic organic molecule featuring a 1,2,4-triazole core substituted with methylsulfanyl and methyl groups. Triazole derivatives are widely studied for their enzyme-inhibitory properties (e.g., targeting cytochrome P450 enzymes in fungi) . However, the absence of direct pharmacological data in the evidence necessitates a comparative analysis based on structural analogs and established methodologies for compound evaluation.
Properties
IUPAC Name |
(3Z)-3-methoxyimino-N-(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2S/c1-13-8(16-3)11-7(12-13)10-6(14)4-5-9-15-2/h5H,4H2,1-3H3,(H,10,12,14)/b9-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQWHYGQSFXKTR-UITAMQMPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)NC(=O)CC=NOC)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC(=N1)NC(=O)C/C=N\OC)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-3-(methoxyimino)-N-[1-methyl-5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]propanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Methoxyimino Group: The methoxyimino group can be introduced through the reaction of an appropriate aldehyde or ketone with methoxyamine hydrochloride in the presence of a base such as sodium acetate.
Coupling Reaction: The final step involves coupling the triazole derivative with the methoxyimino compound using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the methoxyimino group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, (3Z)-3-(methoxyimino)-N-[1-methyl-5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]propanamide serves as a building block for creating more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds .
Biology
The compound has been investigated for its potential as an enzyme inhibitor and ligand in biochemical assays. Its triazole structure is known to interact with various biological targets, potentially inhibiting enzyme activity and affecting cellular processes .
Medicine
Research indicates that this compound exhibits promising antimicrobial and antifungal activities . Triazole derivatives are particularly noted for their efficacy against fungal infections and have been explored as potential therapeutic agents in treating conditions such as lung cancer and other malignancies .
Case Study: Anticancer Activity
A review highlighted the anticancer potential of 1,2,3-triazole-containing compounds, including derivatives similar to this compound. These compounds demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells . Specifically, triazole derivatives have shown significant activity against non-small cell lung cancer by inhibiting critical pathways involved in tumor growth.
Industry
In the agrochemical sector, this compound is utilized in developing new agrochemicals due to its biological activity against pests and pathogens . Its versatility makes it a valuable candidate for further exploration in agricultural applications.
Mechanism of Action
The mechanism of action of (3Z)-3-(methoxyimino)-N-[1-methyl-5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]propanamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The methoxyimino group may also play a role in binding interactions, enhancing the compound’s overall efficacy. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Structural Features
The compound’s triazole ring is a hallmark of bioactive molecules. Key structural distinctions from analogs include:
- Methylsulfanyl group (C5) : Enhances lipophilicity compared to hydroxy or halogen substituents (e.g., fluconazole’s triazole with -OH groups).
- Methoxyimino propanamide side chain: Introduces stereoelectronic effects distinct from simpler alkyl or aryl substituents in compounds like voriconazole.
Table 1: Structural Comparison of Triazole Derivatives
| Compound Name | Core Structure | C5 Substituent | Side Chain | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | 1,2,4-triazole | Methylsulfanyl | (3Z)-methoxyimino propanamide | ~284.34 (calculated) |
| Fluconazole | 1,2,4-triazole | -OH | Bis-triazolyl ethanol | 306.27 |
| Voriconazole | 1,2,4-triazole | -F | α-(2,4-Difluorophenyl)propanol | 349.31 |
Note: Data for the target compound is extrapolated; values for analogs are literature-based.
Physicochemical Properties
- Solubility: Methoxyimino groups may improve solubility in polar aprotic solvents (e.g., DMSO) relative to purely hydrophobic analogs.
Methodological Considerations
- Structural Analysis: Tools like SHELX () enable crystallographic refinement to resolve stereochemical details (e.g., Z-configuration of methoxyimino group) .
- Similarity Metrics: As per , Tanimoto coefficients or 3D pharmacophore mapping could quantify similarity to known triazoles, guiding virtual screening .
Biological Activity
(3Z)-3-(methoxyimino)-N-[1-methyl-5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]propanamide, with CAS number 338394-99-3, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of triazole derivatives and features a methoxyimino group, which is significant for its biological interactions. Its molecular formula is , and it exhibits unique properties due to the presence of both the triazole ring and the methoxyimino moiety.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives.
- Introduction of the Methoxyimino Group : This is done by reacting an appropriate aldehyde or ketone with methoxyamine hydrochloride.
- Coupling Reaction : The final step involves coupling the triazole derivative with the methoxyimino compound using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in solvents such as dichloromethane.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. The triazole ring is known to bind effectively to various molecular targets, inhibiting their activity. The methoxyimino group enhances these binding interactions, potentially leading to increased efficacy in therapeutic applications.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal activities. It has been tested against various pathogens, demonstrating effectiveness comparable to established antifungal agents .
Anticancer Activity
Several studies have explored the anticancer potential of this compound. In vitro assays have shown that it possesses cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.00 |
| HepG2 | 8.00 |
| PC3 | 10.00 |
These results suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of triazole compounds and evaluated their anticancer activities against MCF-7 cells. The compound demonstrated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like Doxorubicin .
Study 2: Antifungal Activity
Another investigation assessed the antifungal efficacy of this compound against Candida albicans. The results indicated a strong inhibitory effect, suggesting potential therapeutic applications in treating fungal infections .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing (3Z)-3-(methoxyimino)-N-[1-methyl-5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]propanamide?
- Methodological Answer : Two primary strategies are derived from triazole chemistry:
- Pathway 1 : Cyclization of thiourea derivatives (e.g., reaction of substituted amines with thiocyanates) to form the triazole core, followed by functionalization with methoxyimino and methylsulfanyl groups. This mirrors methods used for structurally related triazole-propanamides .
- Pathway 2 : Condensation reactions using succinic anhydride and aminoguanidine hydrochloride, with subsequent alkylation or acylation to introduce substituents. Optimized solvents (e.g., ethanol/water mixtures) and reflux conditions (~1–3 hours) are critical for high yields .
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-oxidation of sulfanyl groups.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the Z-configuration of the methoxyimino group and substituent positions on the triazole ring. Compare chemical shifts to analogous triazole derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for sulfanyl and methoxyimino moieties.
- IR Spectroscopy : Identify characteristic stretches (e.g., C=N at ~1600 cm, S–C at ~650 cm) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood due to potential respiratory irritancy.
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents to prevent sulfanyl group degradation .
- Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions. Avoid protic solvents if nucleophilic substitution is unintended .
- Catalyst Screening : Test palladium or copper catalysts for regioselective functionalization of the triazole ring. Refer to reductive cyclization methods for nitroarenes .
- Temperature Control : Lower temperatures (0–5°C) during acylation steps minimize hydrolysis of the methoxyimino group .
Q. What strategies resolve tautomerism or configurational instability in the triazole-propanamide system?
- Methodological Answer :
- X-ray Crystallography : Determine the solid-state configuration to distinguish between Z/E isomers of the methoxyimino group .
- Dynamic NMR Studies : Analyze temperature-dependent -NMR shifts to identify tautomeric equilibria in solution .
- Computational Modeling : Use DFT calculations to predict stable tautomers and guide synthetic modifications (e.g., steric hindrance to lock configurations) .
Q. How can the compound’s reactivity under oxidative or reductive conditions be systematically studied?
- Methodological Answer :
- Oxidative Stability : Expose the compound to HO or KMnO to assess sulfanyl→sulfoxide/sulfone conversion. Monitor via HPLC and compare retention times to reference standards .
- Reductive Pathways : Use NaBH or LiAlH to reduce the methoxyimino group; characterize products via -NMR to confirm amine formation .
- Kinetic Studies : Employ UV-Vis spectroscopy to track reaction rates under varying pH and temperature conditions .
Q. What experimental designs are suitable for evaluating bioactivity or structure-activity relationships (SAR)?
- Methodological Answer :
- Derivative Synthesis : Prepare analogs with modified substituents (e.g., replacing methylsulfanyl with amino or halogens) to assess impact on bioactivity .
- In Vitro Assays : Screen against enzyme targets (e.g., cytochrome P450) using fluorometric or colorimetric assays. Include positive/negative controls for validation .
- Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate structural features (logP, steric parameters) with activity .
Data Contradiction & Validation
Q. How should conflicting spectroscopic data (e.g., ambiguous NMR peaks) be addressed?
- Methodological Answer :
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons .
- Isotopic Labeling : Synthesize -labeled analogs to simplify triazole ring assignments in NMR .
- Collaborative Validation : Cross-check data with independent labs or databases (e.g., PubChem) to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
